N,N-Dimethyl-6-(piperazin-1-yl)pyrazin-2-amine
Description
N,N-Dimethyl-6-(piperazin-1-yl)pyrazin-2-amine: is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Properties
CAS No. |
61655-64-9 |
|---|---|
Molecular Formula |
C10H17N5 |
Molecular Weight |
207.28 g/mol |
IUPAC Name |
N,N-dimethyl-6-piperazin-1-ylpyrazin-2-amine |
InChI |
InChI=1S/C10H17N5/c1-14(2)9-7-12-8-10(13-9)15-5-3-11-4-6-15/h7-8,11H,3-6H2,1-2H3 |
InChI Key |
NYDNBNAUYJNKDR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=CN=C1)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-6-(piperazin-1-yl)pyrazin-2-amine typically involves the reaction of pyrazine derivatives with piperazine and dimethylamine. The reaction conditions often involve the use of catalysts such as silver carbonate (Ag2CO3) and solvents like water (H2O) to facilitate the cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-6-(piperazin-1-yl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives with altered functional groups.
Scientific Research Applications
N,N-Dimethyl-6-(piperazin-1-yl)pyrazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-6-(piperazin-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-Dimethyl-6-(piperazin-1-yl)pyrazin-2-amine include:
- N,N-Dimethyl-1-(3-(piperazin-1-yl)phenyl)methanamine dihydrochloride
- N-(2,6-Dimethylphenyl)-2-(1-piperazinyl)imidazo[1,5-a]pyrido[3,2-e]pyrazin-6-amine
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the pyrazine ring, which can confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
